molecular formula C5H3ClF2N2 B2770655 4-Chloro-2-(difluoromethyl)pyrimidine CAS No. 1261453-07-9

4-Chloro-2-(difluoromethyl)pyrimidine

Cat. No.: B2770655
CAS No.: 1261453-07-9
M. Wt: 164.54
InChI Key: HCASAEYDLMXRED-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a difluoromethyl group at the 2-position.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Safety and Hazards

4-Chloro-2-(difluoromethyl)pyrimidine is considered hazardous. It can cause skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)pyrimidine typically involves the reaction of commercially available starting materials under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with difluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of difluoromethyl ketones.

    Reduction: Formation of difluoromethyl alcohols

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 4-Chloro-3-(trifluoromethyl)pyridine

Uniqueness

4-Chloro-2-(difluoromethyl)pyrimidine is unique due to the presence of both a chloro and a difluoromethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The difluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2/c6-3-1-2-9-5(10-3)4(7)8/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCASAEYDLMXRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261453-07-9
Record name 4-chloro-2-(difluoromethyl)pyrimidine
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